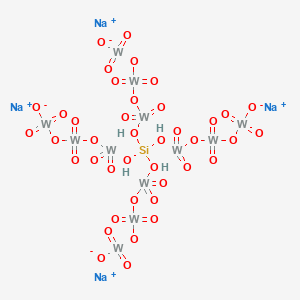
Sodium silicotungstate
Übersicht
Beschreibung
Sodium Silicotungstate is a negative stain that has a particularly fine grain, therefore provides good contrast for small particles and individual molecules .
Molecular Structure Analysis
A structurally-new, carbon-free hexadecanuclear Ni-containing silicotungstate, [Ni 16 (H 2 O) 15 (OH) 9 (PO 4) 4 (SiW 9 O 34) 3] 19-, has been synthesized using a one-pot, solution-based synthetic method systematically characterized by single-crystal X-ray diffraction and several other techniques .
Chemical Reactions Analysis
The reaction behavior of Sodium Silicotungstate was tracked using a differential scanning calorimetry (DSC) equipped with a videoscope for viewing the changes in the sample during the reaction . The kinetic behavior in view of the change in the temperature at the maximum reaction rate with heating rate was analyzed using the simplified Kissinger method and the approximated Ozawa method .
Physical And Chemical Properties Analysis
At the nanoscale, physical and chemical properties differ from the properties of the individual atoms and molecules of bulk matter . Silica nanoparticles have specific advantages over other materials for adsorption applications due to their unique structural characteristics: a stable structure, a high specific surface area, an adjustable pore structure, the presence of silanol groups on the surface which allow easy modification, less environmental harm, simple synthesis, low cost, etc .
Wissenschaftliche Forschungsanwendungen
Hydrogen Production from Water Splitting :
- A nickel substituted silicotungstate was synthesized and used as a catalyst for visible-light-induced hydrogen production from water splitting, demonstrating a high initial rate of hydrogen evolution (Wu, Wu, & Lu, 2018).
Supercapacitors :
- Lithium, sodium, and potassium salts of silicotungstic acid were synthesized and characterized as aqueous neutral electrolytes for electrochemical supercapacitors. They revealed good cycle life and a 1.5 V cell voltage (Gao, Virya, & Lian, 2014).
Sodium-Ion Batteries (SIBs) :
- The availability and chemistry of sodium make Sodium-ion batteries a promising next-generation alternative. Various aspects like cathode materials, electrolytes, and cell design have been extensively studied to enhance their practicality (Hwang, Myung, & Sun, 2017).
- Sodium alginate hybrid composite membranes incorporated with silicotungstic acid showed dramatic increases in water selectivity for pervaporation dehydration of acetic acid, indicating potential for separation processes (Teli, Gokavi, Sairam, & Aminabhavi, 2007).
Photoluminescence :
- A uranium-containing silicotungstate exhibited typical emission features of uranyl compounds, suggesting applications in areas requiring specific luminescent properties (Tan, Cui, Wang, Jiang, & Song, 2013).
Biochemical Studies :
- Silicotungstic acid has been used as a stain for the localization of biliproteins and various proteinaceous structures, providing enhanced contrast for better visualization and study (Dwarte & Vesk, 1982).
Material Synthesis and Characterization :
- Novel lanthanoid-containing silicotungstates were synthesized with polymeric crystal structures. These compounds were studied for their photoluminescence properties and magnetic susceptibility, offering insights into their structural and functional properties (Ni, Hussain, Spingler, Weyeneth, & Patzke, 2011).
Enzymatic Studies :
- In studies related to oxidative phosphorylation, silicotungstate was used to understand the binding of mitochondrial adenosine triphosphatase to the inner mitochondrial membrane, shedding light on its potential role in biochemical research (Knowles, Guillory, & Racker, 1971).
Safety And Hazards
Zukünftige Richtungen
Sodium-ion batteries could squeeze their way into some corners of the battery market as soon as the end of this year, and they could be huge in cutting costs for EVs . A structurally-new, carbon-free hexadecanuclear Ni-containing silicotungstate, [Ni 16 (H 2 O) 15 (OH) 9 (PO 4) 4 (SiW 9 O 34) 3] 19-, has been synthesized and works as a noble-metal-free catalyst for visible-light-driven catalytic generation of hydrogen .
Eigenschaften
IUPAC Name |
tetrasodium;dioxotungsteniooxy-(oxido(dioxo)tungstenio)oxy-dioxotungsten;silicic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Na.H4O4Si.36O.12W/c;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;1-4H;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1;;;;;;;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXKZJSLAFLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na4O40SiW12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2970.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium silicotungstate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



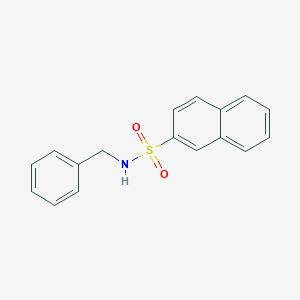
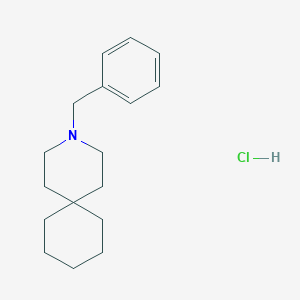
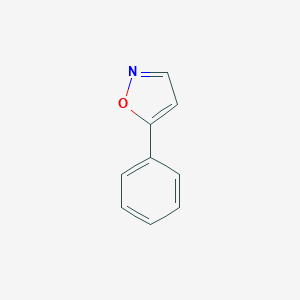
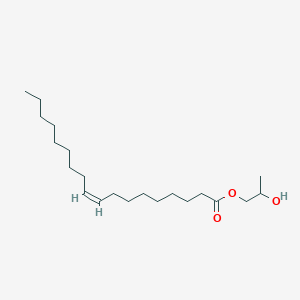
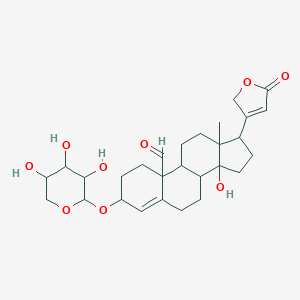
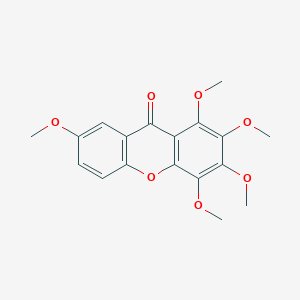
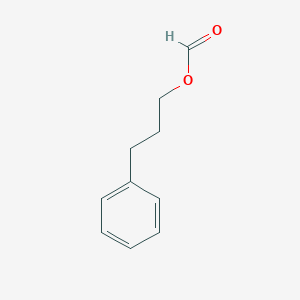
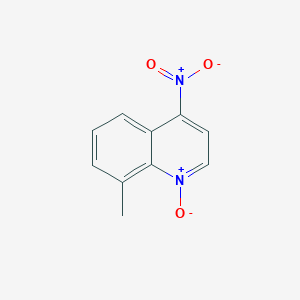
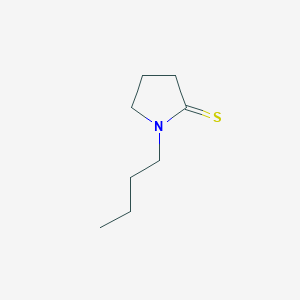
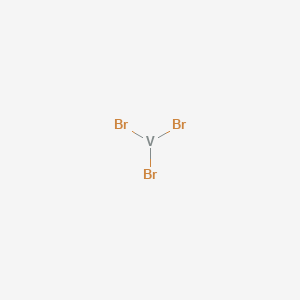
![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)
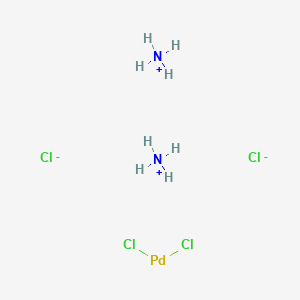
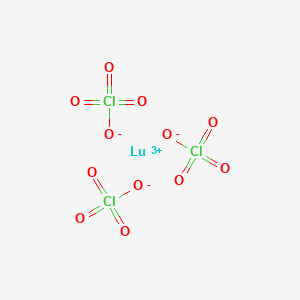
![Dibenzo[a,g]coronene](/img/structure/B86633.png)